フォシノプリル

概要

説明

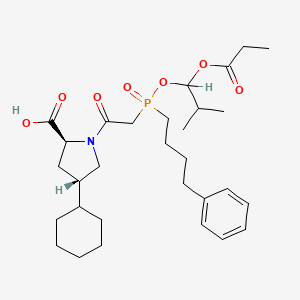

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and some types of chronic heart failure . It is the only phosphonate-containing ACE inhibitor marketed .

Synthesis Analysis

Fosinopril is a prodrug that is rapidly hydrolyzed to its active form, fosinoprilat, by esterases in the liver or gastrointestinal mucosa . Fosinoprilat is a competitive inhibitor of ACE .Molecular Structure Analysis

Fosinopril sodium is a white to off-white crystalline powder. It is soluble in water, methanol, and ethanol and slightly soluble in hexane . Its structural formula is C30H45NNaO7P .Chemical Reactions Analysis

Fosinopril is a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition results in decreased plasma angiotensin II, leading to decreased vasopressor activity and decreased aldosterone secretion .Physical And Chemical Properties Analysis

Fosinopril is a phosphinic acid-containing ester prodrug . It is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown .科学的研究の応用

眼内投与

フォシノプリルは、眼圧を下げるための化学的に安定なニオソーム点眼薬の開発に使用されてきました . シクロデキストリン (CD)、界面活性剤の種類、および膜安定剤/帯電誘導剤がニオソームの理化学的および化学的特性に及ぼす影響を評価しました . この研究は、フォシノプリルを加水分解からの劣化から保護することを目的とし、フォシノプリル/γCD複合体がニオソームの内側水性コアに封入されていることを確認しました .

高血圧治療

フォシノプリルは、高血圧に対して広く使用され、有効な薬剤です . 本剤は、本態性高血圧患者における心臓および腎臓の血行動態に有益な効果があることで特徴付けられています . 本剤は1日1回投与に適しており、特に高齢者や腎機能または肝機能が低下した患者など、より幅広い患者に降圧療法の利点を拡大します .

ACE阻害

フォシノプリルは、新規リン含有アンジオテンシン変換酵素 (ACE) 阻害剤です . 本剤はACEに対して強い結合親和性を示します . 以前の研究では、フォシノプリルを10 mgおよび20 mg投与した場合、投与後24時間以内にACE活性をそれぞれ85%および93%阻害することが示されました .

作用機序

Target of Action

Fosinopril primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE and the subsequent decrease in ATII levels disrupt the RAAS pathway . ATII is a potent vasoconstrictor that regulates blood pressure . By reducing ATII levels, fosinopril causes vasodilation, which decreases blood pressure .

Pharmacokinetics

Fosinopril is a prodrug that is hydrolyzed mainly in the gastrointestinal mucosa and liver to the active metabolite, fosinoprilat . The bioavailability of fosinopril is approximately 36% . Fosinoprilat is excreted in both urine and bile, which means that dosage adjustment may be unnecessary in patients with moderate to severe renal dysfunction .

Result of Action

The primary result of fosinopril’s action is the reduction of blood pressure . This makes it effective in treating mild to moderate hypertension, congestive heart failure, and slowing the progression of renal disease in hypertensive diabetics .

Action Environment

The action of fosinopril can be influenced by various environmental factors. For instance, certain herbs such as bayberry, blue cohosh, cayenne, ephedra, and licorice should be avoided as they can increase blood pressure . Furthermore, fosinopril was specifically developed for use in patients with renal impairment, as it is partially cleared through the hepatobiliary route, compensating for diminished renal clearance .

Safety and Hazards

将来の方向性

Fosinopril is utilized off-label for conditions such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy . Its long half-life, hydrophilicity, and resistance to liver breakdown make it a safer choice than other ACE inhibitors for heart failure patients with impaired kidney function resulting from poor perfusion .

生化学分析

Biochemical Properties

Fosinopril plays a crucial role in biochemical reactions by inhibiting the enzyme ACE, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that regulates blood pressure and fluid balance. By inhibiting ACE, fosinopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Fosinoprilat, the active metabolite of fosinopril, interacts with ACE through competitive inhibition, preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

Fosinopril influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By reducing the levels of angiotensin II, fosinopril decreases vasoconstriction and promotes vasodilation, which enhances blood flow and oxygen supply to tissues . Additionally, fosinopril has been shown to have protective effects on the heart by reducing the structural changes associated with chronic heart failure . It also affects the renin-angiotensin-aldosterone system (RAAS), leading to decreased aldosterone secretion and reduced sodium and water retention .

Molecular Mechanism

The molecular mechanism of fosinopril involves its conversion to fosinoprilat, which competitively inhibits ACE. This inhibition prevents the binding of angiotensin I to ACE, thereby blocking the conversion to angiotensin II . The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced afterload on the heart . Fosinopril also affects gene expression by modulating the activity of various signaling pathways involved in cardiovascular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fosinopril have been observed to change over time. Fosinopril is rapidly hydrolyzed to fosinoprilat, which has a half-life of approximately 12 hours . The stability and degradation of fosinoprilat are influenced by factors such as pH and temperature . Long-term studies have shown that fosinopril can maintain its therapeutic effects over extended periods, with consistent reductions in blood pressure and improvements in heart function .

Dosage Effects in Animal Models

In animal models, the effects of fosinopril vary with different dosages. At therapeutic doses, fosinopril effectively reduces blood pressure and improves heart function . At higher doses, fosinopril may cause adverse effects such as hypotension, renal impairment, and electrolyte imbalances . Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not result in additional improvements .

Metabolic Pathways

Fosinopril is metabolized primarily in the liver and gastrointestinal mucosa, where it is hydrolyzed to fosinoprilat . Fosinoprilat is further metabolized to inactive metabolites, which are excreted via the kidneys and bile . Unlike other ACE inhibitors, fosinopril is eliminated through both renal and hepatic pathways, making it suitable for patients with renal impairment .

Transport and Distribution

Fosinopril is transported and distributed within cells and tissues through various mechanisms. After oral administration, fosinopril is absorbed in the gastrointestinal tract and rapidly hydrolyzed to fosinoprilat . Fosinoprilat is then distributed to target tissues, where it exerts its inhibitory effects on ACE . The distribution of fosinoprilat is influenced by factors such as protein binding and tissue perfusion .

Subcellular Localization

The subcellular localization of fosinopril and its active metabolite, fosinoprilat, is primarily within the cytoplasm, where they interact with ACE . Fosinoprilat does not require specific targeting signals or post-translational modifications for its activity, as it directly inhibits ACE in the cytoplasm . The localization of fosinoprilat within the cytoplasm ensures its effective inhibition of ACE and subsequent reduction in angiotensin II levels .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Fosinopril involves the conversion of L-proline to the active ingredient Fosinoprilat through a series of chemical reactions.", "Starting Materials": [ "L-Proline", "Ethyl chloroformate", "Sodium hydroxide", "Methanol", "Hydrogen chloride", "Sodium bicarbonate", "Phosphorous acid", "Potassium hydroxide", "Methylamine", "Dimethylformamide", "Chloroacetyl chloride", "Triethylamine" ], "Reaction": [ "L-Proline is reacted with ethyl chloroformate in the presence of sodium hydroxide and methanol to form ethyl N-[(1S)-1-formamido-3-phenylpropyl]carbamate.", "The resulting compound is then treated with hydrogen chloride and sodium bicarbonate to form ethyl (2S)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}-1-oxopropyl]pyrrolidine-2-carboxylate.", "Phosphorous acid is added to the above compound to form (2S)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}-1-oxopropyl]pyrrolidine-2-carboxylic acid.", "The acid is then reacted with potassium hydroxide and methylamine to form (2S)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}-1-oxopropyl]-N-methylpyrrolidine-2-carboxamide.", "Chloroacetyl chloride is added to the above compound in the presence of triethylamine and dimethylformamide to form Fosinopril." ] } | |

| There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Fosinoprilat, the active metabolite of fosinopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Fosinoprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. | |

CAS番号 |

98048-97-6 |

分子式 |

C30H46NO7P |

分子量 |

570.7 g/mol |

IUPAC名 |

4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-(2-methyl-1-propanoyloxypropoxy)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)/i5D,7D,8D,13D,14D,15D2 |

InChIキー |

BIDNLKIUORFRQP-FMKQPIRPSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2CC(CC2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H] |

SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 |

正規SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 |

外観 |

Solid powder |

melting_point |

149-153 °C |

その他のCAS番号 |

98048-97-6 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Insoluble |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

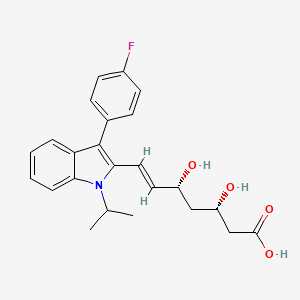

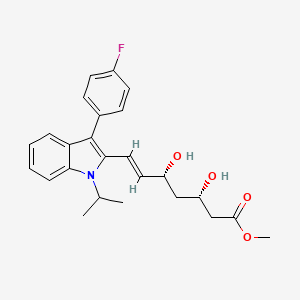

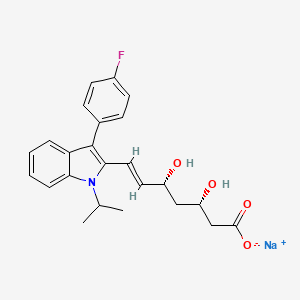

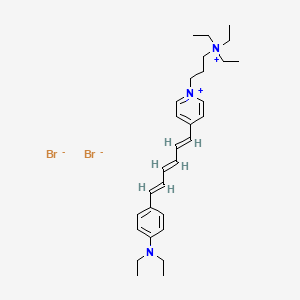

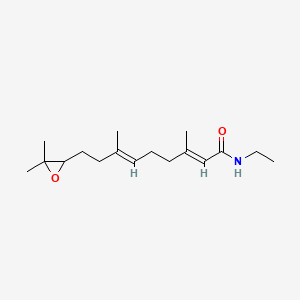

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)